molecular formula C19H23NO2S B2627228 N-(2,5-dimethylphenyl)-4-((4-methoxyphenyl)thio)butanamide CAS No. 942003-16-9

N-(2,5-dimethylphenyl)-4-((4-methoxyphenyl)thio)butanamide

Cat. No.: B2627228
CAS No.: 942003-16-9
M. Wt: 329.46
InChI Key: HZVQMZCGEOISAU-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-4-((4-methoxyphenyl)thio)butanamide is a synthetic compound characterized by a butanamide backbone substituted with a 2,5-dimethylphenyl group at the amide nitrogen and a 4-methoxyphenylthio moiety at the fourth carbon of the butanamide chain. The thioether linkage (C-S bond) and the methoxy group on the phenyl ring contribute to its unique electronic and steric properties, which may influence its biological activity, particularly in contexts such as enzyme inhibition or receptor binding.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-14-6-7-15(2)18(13-14)20-19(21)5-4-12-23-17-10-8-16(22-3)9-11-17/h6-11,13H,4-5,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVQMZCGEOISAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCCSC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-((4-methoxyphenyl)thio)butanamide typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 2,5-dimethylphenylamine with butanoyl chloride to form N-(2,5-dimethylphenyl)butanamide.

    Thioether Formation: The next step involves the reaction of the amide with 4-methoxyphenylthiol in the presence of a suitable base, such as sodium hydride, to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4-((4-methoxyphenyl)thio)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol or the amide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-((4-methoxyphenyl)thio)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-((4-methoxyphenyl)thio)butanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Thioether vs. Sulfonyl and Triazole-Thione Groups

  • Sulfonyl-Linked Compounds (): Compounds like 4-(4-X-phenylsulfonyl)benzoic acid hydrazides feature sulfonyl groups (SO₂), which are strongly electron-withdrawing and polar. These groups enhance solubility but may reduce membrane permeability .
  • Triazole-Thiones (): These compounds exhibit tautomerism between thiol and thione forms, influencing their reactivity. The absence of a C=O group in triazole-thiones contrasts with the target compound’s amide carbonyl, which may affect hydrogen-bonding capabilities .

However, it lacks the tautomeric versatility of triazole-thiones, which might limit its interaction flexibility.

Structural Complexity and Stereochemistry

  • Complex Butanamides (): Derivatives like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...butanamide feature intricate stereochemistry and multiple aromatic substituents. Such complexity is often designed for high-affinity binding to specific targets (e.g., proteases or kinases) .

Data Tables

Table 1: Substituent Effects on PET Inhibition (Based on )

Compound Substituent Position Substituent Type IC₅₀ (µM)
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 2,5-dimethyl Electron-donating ~10
N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-difluoro Electron-withdrawing ~10

Table 2: Functional Group Comparison (Based on )

Functional Group Example Compound Key Properties
Thioether (C-S-C) Target Compound Moderate polarity, lipophilic
Sulfonyl (SO₂) 4-(4-Cl-phenylsulfonyl)benzoic acid hydrazide High polarity, electron-withdrawing
Triazole-Thione 5-(4-(4-Br-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione Tautomerism, reactive sulfur

Key Research Findings and Implications

Substituent Position Matters : Both 2,5- and 3,5-substituted phenyl groups can achieve high PET inhibition, but the 2,5-dimethyl configuration in the target compound may optimize steric fit in hydrophobic binding pockets .

Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound contrasts with fluorine substituents in analogs, suggesting a trade-off between lipophilicity and electronic effects. This could be leveraged to fine-tune activity in future modifications.

Thioether Advantage : Compared to sulfonyl-linked compounds, the thioether group in the target compound may enhance membrane permeability, a critical factor for in vivo efficacy .

Biological Activity

N-(2,5-dimethylphenyl)-4-((4-methoxyphenyl)thio)butanamide, a compound with the potential for significant biological activity, has garnered interest in medicinal chemistry due to its structural features. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C19H23NO2S
  • Molecular Weight : 329.5 g/mol
  • CAS Number : 942003-16-9

The compound features a thioether linkage and an amide functional group, which are critical for its biological interactions.

This compound primarily targets acetylcholinesterase (AChE) . The compound acts as an inhibitor of AChE through a mixed inhibition type , leading to increased acetylcholine levels in synaptic clefts. This mechanism is crucial for enhancing cholinergic transmission, which may improve cognitive functions and has implications in treating neurodegenerative diseases such as Alzheimer's.

Inhibition Potency

The compound exhibits strong inhibitory activity against AChE with an IC50 value of 5.84 μmol/L , outperforming some established inhibitors like rivastigmine.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. The following aspects are critical:

  • Absorption : Predicted to have satisfactory bioavailability.
  • Distribution : Likely to cross the blood-brain barrier due to its lipophilic nature.
  • Metabolism : Potential metabolic pathways include oxidation of the thioether group.
  • Excretion : Expected to be eliminated via renal pathways.

Neuroprotective Effects

Research indicates that compounds similar to this compound can exhibit neuroprotective effects by modulating neurotransmitter levels and improving synaptic plasticity. This property makes it a candidate for further studies in neurodegenerative disease models.

Case Studies and Research Findings

  • Cognitive Enhancement : A study demonstrated that compounds inhibiting AChE can enhance cognitive performance in animal models, suggesting similar potential for this compound.
  • Neuroplasticity : Analogous compounds have been shown to increase gene expression related to neuroplasticity in the frontal cortex, indicating that this compound may also have similar effects .
  • Inhibition Studies : Comparative studies with other AChE inhibitors revealed that this compound's structure allows for effective binding and inhibition, which is critical for developing new therapeutic agents .

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